N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine
Description
N-(1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine is a synthetic organic compound featuring a thiophene core substituted with a 4-(trifluoromethyl)phenyl group and an ethylidene hydroxylamine moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally relevant for applications in agrochemicals or pharmaceuticals. Its synthesis likely involves condensation of a substituted thiophene-derived ketone with hydroxylamine under acidic conditions, followed by purification via recrystallization or chromatography .
Properties
Molecular Formula |
C13H10F3NOS |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(NE)-N-[1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C13H10F3NOS/c1-8(17-18)11-6-7-12(19-11)9-2-4-10(5-3-9)13(14,15)16/h2-7,18H,1H3/b17-8+ |
InChI Key |
ZHHSYJSRXABLCB-CAOOACKPSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains largely unexplored.
- Further studies are necessary to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
Thiophene vs.
Synthetic Routes :
- Hydrazine derivatives (e.g., from ) require similar condensation steps but differ in the use of hydrazines instead of hydroxylamines, affecting stability and downstream applications .
- The bromophenyl analog (CAS: 1118787-06-6) highlights the versatility of this synthetic route for varying aryl groups .
Potential Applications: The target compound’s structural similarity to M.28 class pesticides () suggests possible insecticidal activity via ryanodine receptor modulation . Hydroxylamine moieties may introduce chelating or redox-active properties, differentiating it from hydrazine-based compounds .
Challenges :
Biological Activity
N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure features a thiophene ring substituted with a trifluoromethyl group and an ethylidene hydroxylamine moiety. This unique configuration may contribute to its biological properties, particularly in targeting specific biochemical pathways.
Research indicates that compounds similar to this compound may inhibit key enzymes involved in various metabolic processes. For instance, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has been linked to potential therapeutic effects in neurological and psychiatric disorders such as major depressive disorder and schizophrenia . IDO1 plays a crucial role in tryptophan metabolism, influencing immune responses and neuroinflammation.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of compounds structurally related to this compound. For example, coumarin derivatives with similar substituents have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the compound's lipophilicity, facilitating cell membrane penetration.
Antitumor Activity
The antitumor properties of hydroxylamine derivatives have also been investigated. Research indicates that certain thiophene-containing compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar antitumor capabilities . The mechanism often involves the induction of apoptosis through oxidative stress pathways.
Study 1: IDO1 Inhibition
A study focusing on IDO1 inhibitors highlighted the efficacy of compounds with thiophene structures in reducing neuroinflammation and improving behavioral outcomes in animal models of depression. The selective inhibition of IDO1 led to increased levels of serotonin, providing a potential therapeutic avenue for treating mood disorders .
Study 2: Antimicrobial Efficacy
In another investigation, derivatives with trifluoromethyl substitutions were tested against various bacterial strains. The results showed that these compounds had enhanced antimicrobial properties compared to their non-fluorinated counterparts, with significant reductions in bacterial viability observed at low concentrations .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
